2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile
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Overview
Description
2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile is an organic compound with the molecular formula C12H7ClN2O It is a derivative of benzonitrile, featuring a chloro group at the second position and a hydroxypyridinyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzonitrile and 2,5-dihydroxypyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 2-chlorobenzonitrile is reacted with 2,5-dihydroxypyridine in the presence of the base and solvent. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-Chloro-5-(5-oxopyridin-2-yl)benzonitrile.
Reduction: Formation of 2-Chloro-5-(5-aminopyridin-2-yl)benzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile depends on its specific application:
Medicinal Chemistry: It may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways.
Materials Science: The compound’s functional groups allow it to participate in polymerization reactions, contributing to the properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(5-hydroxypyridin-2-yl)benzamide
- 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid
- 2-Chloro-5-(5-hydroxypyridin-3-yl)benzonitrile
Uniqueness
2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
2-chloro-5-(5-hydroxypyridin-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-3-1-8(5-9(11)6-14)12-4-2-10(16)7-15-12/h1-5,7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDWSSRMNFBFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692636 |
Source
|
Record name | 2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-16-0 |
Source
|
Record name | 2-Chloro-5-(5-hydroxypyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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